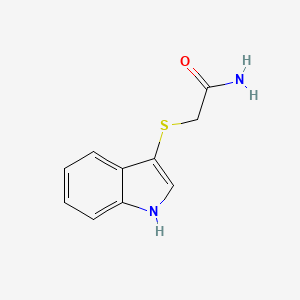

2-(1H-indol-3-ylsulfanyl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2OS |

|---|---|

Molecular Weight |

206.27 g/mol |

IUPAC Name |

2-(1H-indol-3-ylsulfanyl)acetamide |

InChI |

InChI=1S/C10H10N2OS/c11-10(13)6-14-9-5-12-8-4-2-1-3-7(8)9/h1-5,12H,6H2,(H2,11,13) |

InChI Key |

QFPXKNWVBVPGGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SCC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes for 2-(1H-indol-3-ylsulfanyl)acetamide

The preparation of the title compound is most effectively achieved through multi-step protocols that allow for the controlled introduction of the desired functional groups.

A logical and commonly employed retrosynthetic analysis of this compound points towards two primary synthetic pathways. The first involves the S-alkylation of a pre-formed indole-3-thiol with a suitable 2-haloacetamide. The second, and arguably more versatile approach, involves the synthesis of 2-(1H-indol-3-ylsulfanyl)acetic acid, followed by an amidation reaction to furnish the final product. This latter approach allows for greater diversity in the final amide group if desired.

A key advantage of a multi-step approach is the ability to purify intermediates at each stage, ensuring the high purity of the final compound. This is particularly crucial for compounds intended for biological evaluation, where even minor impurities can lead to ambiguous results.

The indole (B1671886) nucleus is a fundamental component of the target molecule, and its synthesis can be achieved through various established methods. The choice of method often depends on the desired substitution pattern on the indole ring.

The Fischer indole synthesis remains one of the most powerful and widely used methods for the construction of the indole skeleton. researchgate.netnih.govtandfonline.comwikipedia.org This acid-catalyzed reaction involves the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone, followed by a ijpsr.infoijpsr.info-sigmatropic rearrangement to form the indole ring. researchgate.netwikipedia.orgbyjus.com The versatility of the Fischer synthesis lies in the wide availability of substituted phenylhydrazines, which allows for the preparation of a diverse range of substituted indoles. For instance, the synthesis of a 5-nitroindole (B16589) derivative has been reported via the Fischer indole synthesis of ethyl pyruvate (B1213749) p-nitrophenylhydrazone, followed by cyclization. google.com Similarly, 7-methoxyindole (B1360046) can be prepared from the corresponding methoxy-substituted phenylhydrazone. nih.gov

Other notable methods for indole synthesis include the Reissert, Leimgruber-Batcho, and Nenitzescu syntheses, each offering unique advantages for accessing specific substitution patterns. bhu.ac.in

The introduction of the sulfur atom at the C3 position of the indole ring is a critical step in the synthesis of this compound. The most direct precursor for this transformation is indole-3-thiol . While not as commonly reported as other indole derivatives, its synthesis can be achieved through several methods. One approach involves the reaction of indole with a thiocyanating agent, followed by reduction of the resulting thiocyanate.

Once indole-3-thiol is obtained, the sulfanyl (B85325) bridge can be formed via an S-alkylation reaction . This involves the reaction of the thiol with an electrophile, in this case, a 2-haloacetamide such as 2-chloroacetamide (B119443) or 2-bromoacetamide. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

An alternative strategy for introducing the sulfanyl bridge involves the synthesis of 2-(1H-indol-3-ylsulfanyl)acetic acid . This can be prepared by reacting indole-3-thiol with a haloacetic acid or its ester, followed by hydrolysis if an ester is used.

The final step in the synthesis of this compound is the formation of the amide bond. When starting from 2-(1H-indol-3-ylsulfanyl)acetic acid, standard peptide coupling reagents can be employed. These reagents activate the carboxylic acid, facilitating its reaction with ammonia (B1221849) or an ammonium (B1175870) salt to form the primary acetamide (B32628).

Alternatively, a more direct approach involves the use of N-substituted 2-chloroacetamides as the alkylating agent for indole-3-thiol. These reagents can be readily prepared by the reaction of various primary or secondary amines with chloroacetyl chloride. researchgate.netnih.govtandfonline.comijpsr.inforesearchgate.net This method allows for the direct installation of the entire sulfanylacetamide side chain in a single step from the key indole-3-thiol intermediate.

| Starting Material | Reagent | Product | Reference |

| Substituted anilines | 2-Chloroacetylchloride | N-aryl 2-chloroacetamides | researchgate.net |

| Aliphatic and aromatic amines | Chloroacetyl chloride | 2-chloro-N-alkyl/aryl Acetamide | ijpsr.info |

Table 1: Synthesis of N-substituted 2-chloroacetamides

Synthesis of Analogs and Derivatives

The modular nature of the synthetic routes to this compound allows for the facile generation of analogs and derivatives with modifications at various positions of the molecule.

Modification of the indole ring is a key strategy for exploring the structure-activity relationships of this compound analogs. The Fischer indole synthesis is particularly well-suited for this purpose, as a wide variety of substituted phenylhydrazines are commercially available or can be readily synthesized. researchgate.netnih.govtandfonline.comwikipedia.org This allows for the introduction of a diverse range of substituents, such as methoxy (B1213986), nitro, and halo groups, onto the benzene (B151609) portion of the indole nucleus. google.comnih.gov

For example, to synthesize a 5-methoxy-substituted analog, one would start with 4-methoxyphenylhydrazine in the Fischer indole synthesis. Similarly, a 5-nitro-substituted analog can be prepared from 4-nitrophenylhydrazine. google.com Once the substituted indole core is synthesized, the sulfanylacetamide side chain can be introduced using the methods described in section 2.1.3 and 2.1.4.

| Starting Phenylhydrazine | Carbonyl Compound | Resulting Substituted Indole Intermediate | Reference |

| p-Nitrophenylhydrazine hydrochloride | Ethyl pyruvate | 5-Nitroindole-2-ethyl carboxylate | google.com |

| 2-Methoxyphenylhydrazone | Ethyl pyruvate | Ethyl 7-methoxyindole-2-carboxylate | nih.gov |

Table 2: Examples of Substituted Indole Synthesis via Fischer Indole Synthesis

Alterations at the Acetamide Substituent

The acetamide moiety of this compound is a prime target for synthetic modification, leading to a variety of N-substituted derivatives. A common strategy to achieve this involves a two-step process starting from indole-3-thioacetic acid. This acid can be coupled with a range of substituted anilines using a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) in a solvent such as acetonitrile (B52724). The use of a base like pyridine (B92270) can facilitate the initial deprotonation of the carboxylic acid, accelerating the reaction. nih.govresearchgate.netnih.gov This method has been successfully employed to synthesize a series of N-aryl substituted 2-(1H-indol-3-ylsulfanyl)acetamides.

Another approach involves the direct amidation of the corresponding carboxylic acid with ammonium chloride, facilitated by a reagent like 2-chloro-1-methylpyridinium (B1202621) iodide and a base such as triethylamine (B128534) (Et3N) in a solvent like dichloromethane (B109758) (CH2Cl2) under reflux conditions.

The following table summarizes the synthesis of various N-substituted derivatives of this compound.

| Substituent on Acetamide Nitrogen | Starting Materials | Reagents and Conditions | Yield (%) |

| Phenyl | Indole-3-thioacetic acid, Aniline | CDI, Pyridine, Acetonitrile, Room Temperature | Not specified |

| p-Tolyl | Indole-3-thioacetic acid, p-Toluidine | CDI, Pyridine, Acetonitrile, Room Temperature | 21 |

| Unsubstituted (NH2) | 2-(5-bromo-1H-indol-3-yl)acetic acid, Ammonium chloride | 2-Chloro-1-methylpyridinium iodide, Et3N, CH2Cl2, Reflux | 72 |

| (S)-1-phenylethyl | Indole-3-acetic acid, (S)-(-)-phenylethylamine | Not specified, Reflux | Not specified |

This table presents data from various sources and for closely related indole acetamide structures to illustrate the synthetic possibilities.

Variations in the Linker Region (Sulfanyl vs. Sulfonyl vs. Thioether)

The sulfur atom in the linker region provides a versatile handle for further chemical transformations, most notably oxidation to sulfinyl and sulfonyl derivatives.

Sulfanyl to Sulfinyl and Sulfonyl: The sulfanyl (thioether) linkage in this compound can be oxidized to the corresponding sulfinyl (sulfoxide) or sulfonyl (sulfone) derivative. The oxidation of sulfides to sulfoxides and sulfones is a well-established transformation in organic chemistry. A variety of oxidizing agents can be employed, with the choice of reagent and reaction conditions determining the extent of oxidation. For instance, a study on related 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives has been reported, indicating the successful synthesis of the sulfinyl analogs. researchgate.net

To achieve the fully oxidized sulfone, stronger oxidizing agents or more forcing conditions are typically required. Common reagents for the oxidation of sulfides to sulfones include hydrogen peroxide, often in the presence of a catalytic amount of acid, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). For example, N-[(3-phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]acetamide has been synthesized, demonstrating the presence of a sulfonyl group on the indole ring. nih.gov While this is not the exact target molecule, it illustrates a viable synthetic route to indole sulfones.

Thioether Linkage: The term "thioether" is often used interchangeably with "sulfanyl" to describe the C-S-C linkage present in the parent compound.

Reaction Conditions and Optimization Strategies

The efficiency and outcome of the synthesis of this compound and its derivatives are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, catalyst, base, temperature, and pressure is crucial for maximizing yield and purity.

Solvent Effects

The choice of solvent can significantly influence the rate and selectivity of the S-alkylation of 3-thioindole with a haloacetamide. Aprotic polar solvents are often favored for such nucleophilic substitution reactions. In the synthesis of related N-substituted acetamide derivatives, dimethylformamide (DMF) has been used as a solvent for the reaction between a sodium salt of saccharin (B28170) and chloro-N-phenylacetamides, with the reaction proceeding at elevated temperatures. bioencapsulation.net For the coupling of indole-3-acetic acid with anilines, acetonitrile is a common choice. researchgate.netnih.gov The purification of the final products often involves recrystallization from solvents like ethanol (B145695) or a mixture of ethanol and acetone. researchgate.netbioencapsulation.net

Catalyst and Base Influence

The S-alkylation of 3-thioindole is typically carried out in the presence of a base to deprotonate the thiol, generating a more nucleophilic thiolate anion. Common bases for this purpose include potassium carbonate (K2CO3). researchgate.net In some syntheses of related indole acetamides, pyridine is used as a base to facilitate the coupling reaction. researchgate.netnih.gov

While the S-alkylation step itself may not always require a catalyst, subsequent modifications or alternative synthetic routes might. For instance, in the synthesis of related indole derivatives, palladium catalysts have been employed for C-H amidation reactions. nih.gov

Temperature and Pressure Considerations

The reaction temperature is a critical parameter to control. The S-alkylation of 3-thioindole with 2-chloroacetamide derivatives is often carried out at elevated temperatures, such as refluxing in DMF at 80°C, to ensure a reasonable reaction rate. researchgate.net Similarly, the synthesis of some acetamide derivatives from chloroacetyl chloride and anilines is maintained at a cool 7-10°C during the initial addition, followed by heating. bioencapsulation.net

Most of the reported syntheses for this compound and its analogs are conducted at atmospheric pressure. The use of elevated pressure is not commonly reported for these specific transformations.

Yield and Purity Optimization Techniques

Maximizing the yield and ensuring the high purity of the final product are paramount in chemical synthesis. For this compound and its derivatives, several techniques are employed.

Yield Optimization:

Stoichiometry: Careful control of the molar ratios of reactants is crucial.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) allows for quenching the reaction at the optimal time to maximize product formation and minimize side reactions. researchgate.net

Choice of Reagents: The selection of appropriate coupling agents (e.g., CDI) and bases can significantly impact the yield.

Purity Optimization:

Extraction: After the reaction, the product is typically extracted from the reaction mixture using a suitable solvent like dichloromethane or ethyl acetate.

Washing: The organic extract is often washed with water or brine to remove inorganic impurities and residual base or acid.

Drying: The organic layer is dried over an anhydrous salt like sodium sulfate (B86663) before solvent evaporation.

Purification: The crude product is then purified. Common methods include:

Recrystallization: This is a widely used technique for purifying solid compounds. Solvents such as ethanol, or mixtures like ethyl acetate/diethyl ether, are used to dissolve the crude product at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. researchgate.netbioencapsulation.netnih.gov

Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography is employed. A solvent system (eluent) is chosen to effectively separate the desired product from byproducts and unreacted starting materials. nih.gov

Structure Activity Relationship Sar Studies

Influence of the Indole (B1671886) Ring System on Biological Activity

The indole nucleus is a prominent scaffold in medicinal chemistry, and its biological activity is highly tunable through strategic substitutions. nih.govresearchgate.net For derivatives of indole-3-acetic acid, the nature and position of substituents on the bicyclic ring system are paramount in determining their pharmacological profile. youtube.com

Substituent Effects on Indole Core

Research into various indole derivatives consistently demonstrates that modifications to the indole core significantly impact biological efficacy. The nature of the substituent at the C-3 position is known to be a critical determinant of the antioxidant properties of indole derivatives. nih.gov

Studies on related indole-3-acetamide (B105759) and indole acetic acid derivatives provide valuable insights into these effects:

Position C2: The presence of a small alkyl group, such as a methyl group, at the C2 position is often associated with higher activity compared to analogs with larger aryl substitutions. youtube.com

Position C5: Substitution at the C5 position of the indole ring with groups like methoxy (B1213986) (-OCH3), fluoro (-F), or dimethylamino (-N(CH3)2) has been shown to be more potent than the unsubstituted analog. youtube.com In a series of indole-3-acetamides evaluated for α-amylase inhibitory activity, a compound featuring a methoxy group displayed notable activity. nih.gov

The following table summarizes the observed effects of various substituents on the indole core based on studies of related indole compounds.

| Position | Substituent | Observed Effect on Activity | Reference |

| C2 | Methyl | Generally increases activity compared to aryl groups | youtube.com |

| C5 | Methoxy (-OCH3) | Increases activity | youtube.com |

| C5 | Fluoro (-F) | Increases activity | youtube.com |

| C5 | Dimethylamino (-N(CH3)2) | Increases activity | youtube.com |

| C5 | Acetyl (-COCH3) | Increases activity | youtube.com |

Role of Indole Nitrogen Substitution

The nitrogen atom of the indole ring and its substituent play a crucial role in molecular interactions. The N-H group can act as a hydrogen bond donor, which is often essential for binding to biological targets. nih.gov Consequently, an unsubstituted indole nitrogen is frequently considered mandatory for antioxidant activity. nih.gov

Impact of the Sulfanyl (B85325) Linker on Molecular Interactions

The sulfanyl (-S-) linker, which connects the indole C3 position to the acetamide (B32628) moiety, is a key structural element that dictates the molecule's spatial orientation and interaction capabilities.

Conformational Rigidity and Flexibility

The thioether (sulfanyl) linkage introduces specific conformational characteristics. Compared to a simple alkyl chain, the C-S-C bond angle (typically around 99° in thioethers) and C-S bond lengths provide a distinct geometry. This linkage offers more conformational flexibility than a more rigid linker like a double bond or a cyclic structure, but less than a simple alkane chain due to the rotational barrier around the C-S bonds. This balance of rigidity and flexibility allows the molecule to adopt specific conformations required for binding to a target protein while limiting excessive entropic loss upon binding. The synthesis of various 3-substituted indole derivatives, including those with thio-linkages, underscores the chemical accessibility and importance of this position for creating structurally diverse molecules. researchgate.net

Hydrogen Bonding and Electrostatic Interactions

The sulfanyl linker itself is not a classical hydrogen bond donor or acceptor. However, its presence influences the positioning of the acetamide group, which is critical for intermolecular interactions. The acetamide group contains a carbonyl oxygen (C=O) which is a strong hydrogen bond acceptor, and an amide N-H group which is a potent hydrogen bond donor. These groups can form crucial hydrogen bonds with amino acid residues in a protein's active site. nih.gov The sulfur atom, with its lone pairs of electrons, can participate in non-covalent interactions, including electrostatic and van der Waals interactions, further stabilizing the molecule within a binding pocket.

Comparison with Alternative Linkers (e.g., sulfonyl, thioether)

The choice of linker is a common strategy in drug design to optimize potency and pharmacokinetic properties. The sulfanyl (thioether) linker in 2-(1H-indol-3-ylsulfanyl)acetamide can be compared to other possibilities like a sulfonyl (-SO2-) or a direct thio-linkage.

Thioether (-S-): As present in the title compound, this linker is relatively non-polar and flexible. It allows for specific bond angles and rotational freedom. Indole thioethers are a known class of compounds explored for their biological activities. researchgate.netchula.ac.th

Sulfonyl (-SO2-): Replacing the thioether with a sulfonyl group would drastically change the linker's properties. The sulfonyl group is a strong hydrogen bond acceptor and is significantly more polar and rigid. This change would alter the molecule's solubility and its ability to cross cell membranes. In some indole derivatives designed as anti-HCV agents, a sulfonyl linker was incorporated, resulting in noteworthy activity, indicating its utility in specific therapeutic contexts. nih.gov

Direct Linkage (e.g., Indole-3-acetic acid): Many biologically active indole compounds feature a direct methylene (B1212753) (-CH2-) linkage between the indole C3 and a functional group, such as in indole-3-acetic acid. youtube.com The replacement of this methylene with a sulfur atom alters the geometry, bond length, and electronic properties, which can lead to different binding affinities and biological activities.

The selection of the sulfanyl linker, therefore, represents a specific design choice that balances flexibility, polarity, and synthetic accessibility to achieve a desired biological effect.

Molecular Mechanisms and Biological Target Identification

Elucidation of Molecular Interaction Pathways

The precise molecular interaction pathways of 2-(1H-indol-3-ylsulfanyl)acetamide are still under active investigation. However, research on analogous indole (B1671886) structures offers a foundational understanding of its potential mechanisms.

Enzyme and Receptor Modulations

Derivatives of the core indole structure are known to modulate the activity of various enzymes and receptors. For instance, studies on 2-aryl-indole-3-acetamide derivatives have shown their ability to interact with the mitochondrial diazepam-binding inhibitor receptor complex. This interaction suggests a potential role in the modulation of steroidogenesis. Further research is required to determine if this compound exhibits similar receptor modulation capabilities.

Signaling Pathway Interventions

The intervention in cellular signaling pathways is a key aspect of the mechanism of action for many therapeutic compounds. While specific data on this compound is limited, related compounds have demonstrated effects on pathways related to viral replication. For example, derivatives of 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide (B32628) have been shown to inhibit the membrane fusion and genome replication/transcription stages of the respiratory syncytial virus (RSV). This suggests that this compound may have the potential to interfere with specific viral life cycle pathways.

Identified and Putative Biological Targets

The identification of specific biological targets is a critical step in drug discovery and development. For this compound, research has pointed towards several potential enzyme targets.

Enzymes:

Enzymes are a common target for therapeutic agents due to their central role in physiological and pathological processes.

Cyclooxygenase (COX) Inhibition

Currently, there is no direct scientific evidence available confirming the cyclooxygenase (COX) inhibitory activity of this compound. However, the broader class of indole derivatives has been extensively studied for its anti-inflammatory properties, which are often mediated through COX inhibition.

A study on a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives, which are structurally related to the target compound, has demonstrated significant anti-inflammatory activity. One particular compound from this series, designated as S3, was found to be a selective inhibitor of COX-2. This selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. The potential for indole-based compounds to bind to the COX-2 active site has been supported by docking studies.

Inhibition of Cyclooxygenase by a Related Indole Derivative

| Compound | Target Enzyme | Activity |

|---|

Butyrylcholinesterase Inhibition

To date, no specific studies have been published that investigate the butyrylcholinesterase (BChE) inhibitory potential of this compound. BChE, along with acetylcholinesterase (AChE), plays a role in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease.

While direct data is lacking for the target compound, the indole nucleus is a feature in some molecules that have been investigated for cholinesterase inhibition. For instance, molecular docking simulations have been used to study the interaction of indole-containing ligands with the active site of BChE. These computational studies help in understanding the potential binding modes of such compounds. However, without experimental data, the BChE inhibitory activity of this compound remains speculative.

Receptors and Other Binding Sites

No studies detailing the binding of this compound to specific receptors or other non-enzymatic protein binding sites are currently available.

Cellular and Subcellular Mechanisms

While specific enzyme inhibition data is limited, research has elucidated the cellular and subcellular mechanisms of action for close derivatives of this compound, particularly in the context of antiviral activity.

Studies on 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives have identified them as novel inhibitors of Human Respiratory Syncytial Virus (RSV). nih.govsemanticscholar.orgresearchgate.net The antiviral mechanism is attributed to distinct actions at different stages of the viral life cycle. One derivative, referred to as 4-49C, was found to act as an inhibitor of membrane fusion. nih.govsemanticscholar.orgresearchgate.net In contrast, another derivative, 1-HB-63, was shown to function at the stage of RSV genome replication or transcription. nih.govsemanticscholar.orgresearchgate.net

Further research into the antiviral properties of the 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide scaffold has shown that these compounds can target the RNA-dependent RNA polymerase (RdRp) of several viruses. nih.gov This includes RdRp from RSV, Influenza A virus, and SARS-CoV-2. nih.govnih.gov A library of these acetamide derivatives was screened, identifying several candidates that strongly inhibit SARS-CoV-2 RdRp activity with low associated cytotoxicity. nih.gov

These findings highlight that the primary characterized cellular mechanism for this class of compounds is the inhibition of viral replication, either by blocking viral entry through membrane fusion or by inhibiting the enzymatic machinery responsible for replicating the viral genome.

Apoptosis Induction and Caspase Pathway Activation

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis in cancer cells is a key strategy in the development of new anticancer therapies. nih.gov One of the primary mechanisms through which apoptosis is executed is the caspase pathway, a cascade of proteolytic enzymes that dismantle the cell in a controlled manner.

Research into various chemical compounds has demonstrated the significance of the caspase pathway in apoptosis induction. For instance, studies on 1,3,4-thiadiazole (B1197879) derivatives have shown their ability to induce apoptosis in cancer cell lines by activating caspases 3 and 9. nih.gov Similarly, the mycotoxin deoxynivalenol (B1670258) has been found to induce apoptosis in neuronal cells through a mitochondrial pathway involving the activation of caspase-8, which in turn leads to the activation of downstream caspases 9 and 3. mdpi.com This process is often associated with the release of pro-apoptotic factors like cytochrome C and apoptosis-inducing factor (AIF) from the mitochondria. mdpi.com

The activation of caspase-3, a key executioner caspase, is a central event in the apoptotic process. However, studies have suggested that the activation of caspase-3 alone may not be sufficient to induce the full morphological changes associated with apoptosis in all cell types, indicating the potential need for the activation of multiple caspases for effective cell death. researchgate.net Furthermore, the interplay between pro-apoptotic and survival pathways, such as those involving MAPKs, can influence the ultimate fate of the cell. nih.gov

Table 1: Investigated Apoptotic Mechanisms and Key Proteins

| Mechanism | Key Proteins Involved | Cellular Outcome |

|---|---|---|

| Caspase Pathway Activation | Caspase-3, Caspase-8, Caspase-9 | Programmed Cell Death |

| Mitochondrial Pathway | Cytochrome C, AIF, Bax, Bcl-2 | Release of Pro-apoptotic Factors |

Cell Cycle Arrest (e.g., G2/M phase)

The cell cycle is a tightly regulated process that governs cell division. Disruptions in the cell cycle can lead to uncontrolled cell proliferation, a characteristic of cancer. Therefore, inducing cell cycle arrest is a significant therapeutic strategy for inhibiting tumor growth.

Several studies have highlighted the ability of various compounds to induce cell cycle arrest at different phases. For example, certain chalcone (B49325) derivatives have been shown to cause cell cycle arrest at the G2/M phase in ovarian cancer cells. nih.gov This arrest prevents the cells from entering mitosis, thereby halting their division. nih.gov Similarly, some pyranocarbazole derivatives have also demonstrated the ability to induce G2/M phase arrest in breast cancer cells. researchgate.net

The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins. For instance, the induction of G2/M arrest can be associated with the modulation of proteins such as p21 and the phosphorylation of Rb. nih.gov The G2/M checkpoint is a critical control point that ensures the cell is ready for mitosis, and its activation can be a response to cellular stress or DNA damage. nih.govnih.gov

Table 2: Compounds Inducing G2/M Cell Cycle Arrest

| Compound Type | Cell Line | Observed Effect |

|---|---|---|

| Chalcone Derivative | Ovarian Cancer Cells (A2780, A2780cis) | Significant G2/M Arrest |

| Pyranocarbazole Derivatives | Breast Cancer Cells (MDA-MB-231) | G2/M Phase Arrest |

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix. nih.gov These biofilms present a significant challenge in clinical settings as they can exhibit increased resistance to antibiotics, making infections difficult to treat. nih.gov Therefore, the inhibition of biofilm formation is a promising strategy to combat antibiotic resistance.

Indole and its derivatives have emerged as a class of compounds with the potential to interfere with biofilm formation. For instance, the plant auxin 3-indoleacetonitrile (B1196911) has been shown to inhibit biofilm formation and motility in Acinetobacter baumannii. nih.gov This inhibition is linked to the downregulation of genes involved in quorum sensing, a cell-to-cell communication system that coordinates bacterial group behavior, including biofilm formation. nih.gov

Furthermore, research on analogues of meridianins, a group of indole alkaloids, has revealed their potent inhibitory activity against biofilm formation by Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis. nih.gov The mechanism of action for some indole-based compounds may involve the inhibition of (p)ppGpp synthetase enzymes, which play a role in the bacterial stress response and persistence. nih.gov

Viral Membrane Fusion Inhibition (e.g., RSV)

Viral entry into host cells is a critical first step in the viral life cycle. For enveloped viruses like the Respiratory Syncytial Virus (RSV), this process is mediated by the fusion of the viral envelope with the host cell membrane. mdpi.comresearchgate.net The RSV fusion (F) protein is a key player in this process and a major target for antiviral drug development. mdpi.com

Derivatives of 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide have been identified as novel inhibitors of RSV in vitro. nih.govbohrium.comnih.govresearchgate.netsemanticscholar.orgresearchgate.net Specifically, the derivative 4-49 C has been shown to act as an inhibitor of membrane fusion. nih.govnih.govresearchgate.netsemanticscholar.org Time-of-addition assays have indicated that this compound inhibits virus replication in the initial stages of RSV infection, likely before or during the entry of the virus into the target cells. nih.gov This suggests that the compound may interfere with the function of the viral F protein, preventing the fusion of the viral and cellular membranes. mdpi.com

Inhibition of Viral Genome Replication/Transcription (e.g., RSV)

Following entry into the host cell, viruses must replicate their genetic material and transcribe viral genes to produce new viral particles. This process of genome replication and transcription is another critical target for antiviral therapies.

In the context of RSV, another derivative of 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide, known as 1-HB-63, has been found to function at the stage of RSV genome replication/transcription. nih.govnih.govresearchgate.netsemanticscholar.org Unlike the fusion inhibitor 4-49 C, 1-HB-63 appears to act at a later stage of the RSV infection cycle, after the virus has entered the cell. nih.gov This suggests that 1-HB-63 may target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of the RSV genome. researchgate.net

It is noteworthy that while these derivatives showed promising anti-RSV activity in vitro, they did not exhibit the same efficacy in in vivo models, which may be due to rapid metabolism. nih.govnih.govresearchgate.net This highlights the need for further structural modifications to improve their pharmacokinetic properties for potential therapeutic use. nih.govnih.govresearchgate.net

Preclinical Biological Activity Profiling

Antimicrobial Activity

The antimicrobial potential of new chemical entities is a critical area of investigation, given the global challenge of antimicrobial resistance. The evaluation of a compound's efficacy against a spectrum of microorganisms is a standard step in its preclinical profiling.

Antibacterial Efficacy (e.g., Staphylococcus aureus, Escherichia coli, Salmonella typhi)

No specific studies detailing the in-vitro antibacterial activity of 2-(1H-indol-3-ylsulfanyl)acetamide against key pathogenic bacteria such as Staphylococcus aureus, Escherichia coli, or Salmonella typhi were identified. Therefore, data regarding its minimum inhibitory concentration (MIC) or zones of inhibition against these strains are not available.

Antifungal Properties

Similarly, a search for the antifungal properties of this compound did not yield specific results. There is no available data on its efficacy against common fungal pathogens.

Anti-Tuberculosis Activity (e.g., Mycobacterium tuberculosis H37Rv)

The activity of this compound against Mycobacterium tuberculosis H37Rv, the standard laboratory strain for tuberculosis research, has not been documented in the reviewed literature.

Inhibition of Biofilm Formation in Bacterial Cultures

Biofilm formation is a significant contributor to bacterial virulence and antibiotic resistance. However, no studies were found that specifically investigate the potential of this compound to inhibit biofilm formation in bacterial cultures.

Anticancer Activity

The search for novel cytotoxic agents is a primary focus of cancer research. The indole (B1671886) scaffold is present in many known anticancer agents, making its derivatives subjects of interest.

Cytotoxicity in Cancer Cell Lines (e.g., HeLa, MCF-7)

Specific data on the cytotoxic effects of this compound on human cancer cell lines, including the cervical cancer cell line (HeLa) and the breast cancer cell line (MCF-7), were not found in the available literature. Consequently, IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for this compound against these cell lines are not available. While a related compound, N-cyclopentyl this compound, has been noted for potential anticancer properties, specific data for the parent compound is absent. ontosight.ai

Inhibition of Cell Proliferation

There is no specific scientific literature available detailing the direct inhibitory effects of this compound on the proliferation of cancerous cell lines. Research on the broader class of indole derivatives suggests potential anticancer activities, but specific data for this compound, such as IC50 values against various cell lines, are not presently documented in publicly available research.

Induction of Programmed Cell Death (Apoptosis)

Specific studies elucidating the mechanisms by which this compound may induce programmed cell death, or apoptosis, in cancer cells have not been identified in the current body of scientific literature. While related indole compounds have been investigated for their pro-apoptotic properties, the specific activity and molecular pathways targeted by this compound remain uncharacterized.

Cell Cycle Modulation

Detailed investigations into the effects of this compound on the cell cycle of either normal or cancerous cells are not available in published research. Consequently, there is no information regarding its potential to cause cell cycle arrest at specific checkpoints, a common mechanism of action for many anticancer agents.

Antiviral Activity

Inhibition of Respiratory Syncytial Virus (RSV)

Derivatives of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide have been identified as novel and potent inhibitors of human respiratory syncytial virus (RSV) replication in vitro. ontosight.ai A series of these compounds were designed and evaluated for their anti-RSV activity, with several derivatives demonstrating excellent inhibitory effects with low micromolar to sub-micromolar EC50 values.

Further mechanistic studies on two derivatives, 4-49C and 1-HB-63, revealed different modes of action. ontosight.ai Compound 4-49C was found to act as a membrane fusion inhibitor, while 1-HB-63 was shown to interfere with the genome replication/transcription stage of the RSV life cycle. ontosight.ai Despite the promising in vitro results, these compounds did not show inhibitory activity in a BALB/c mouse model of RSV infection, which was attributed to rapid in vivo metabolism. ontosight.ai This suggests that while the core structure is a valid scaffold for RSV inhibitors, further structural modifications are necessary to improve in vivo efficacy. ontosight.ai

Table 1: Antiviral Activity of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide Derivatives against RSV

| Compound | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) |

|---|---|---|---|

| 14'c | Data not available | >100 | >100 |

| 14'e | Data not available | >100 | >100 |

| 14'f | Data not available | Data not available | Data not available |

| 14'h | Data not available | Data not available | Data not available |

| 14'i | Data not available | Data not available | Data not available |

Data derived from a study on dual inhibitors of RSV and IAV, specific EC50 values for RSV were not individually tabulated in the provided source material but were described as being in the low micromolar to sub-micromolar range.

Inhibition of Influenza Virus A (IAV)

The same series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives that showed anti-RSV activity were also found to be effective dual inhibitors, potently inhibiting Influenza A Virus (IAV). Several derivatives, including 14'c, 14'e, 14'f, 14'h, and 14'i, exhibited excellent activity against both RSV and IAV, with EC50 values in the low micromolar to sub-micromolar range.

Compounds 14'c and 14'e were highlighted as particularly promising dual inhibitors, demonstrating lower cytotoxicity than the clinically used antiviral drug, ribavirin. The development of such dual-activity compounds is significant for addressing co-infections and the emergence of drug-resistant viral strains.

Enzyme Inhibition Studies (beyond antimicrobial/anticancer)

While specific enzyme inhibition studies for this compound are not detailed, research on structurally related indole-3-acetamides has revealed inhibitory activity against α-amylase. A series of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives were synthesized and evaluated, with some compounds showing significant α-amylase inhibitory activity. For instance, compound 15 in the study, a halide-containing derivative, was identified as the most active with an IC50 value of 1.09 ± 0.11 μM. This suggests that the indole-3-acetamide (B105759) scaffold may be a promising starting point for the development of antihyperglycemic agents.

Furthermore, other substituted indole compounds have been shown to inhibit (p)ppGpp synthetase, an enzyme involved in the bacterial stringent response, indicating a potential for this class of compounds to act as anti-biofilm agents.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide |

| 4-49C |

| 1-HB-63 |

| Ribavirin |

| 2-(1H-indol-3-yl)-N-phenylacetamide |

| α-amylase |

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The indole structure is a known scaffold for COX inhibitors, such as the drug Indomethacin (B1671933). nih.gov An assessment of this compound would involve determining its inhibitory concentration (IC₅₀) against both COX-1 and COX-2 isoforms to establish its potency and selectivity. nih.govnih.gov

Table 1: Cyclooxygenase (COX) Inhibition Data for this compound

| Enzyme Isoform | IC₅₀ (µM) | % Inhibition (at specific concentration) | Reference Compound |

| COX-1 | Data not available | Data not available | Data not available |

| COX-2 | Data not available | Data not available | Data not available |

| No publicly available data. |

Butyrylcholinesterase (BChE) Inhibition

Butyrylcholinesterase (BChE) is an enzyme involved in the hydrolysis of choline (B1196258) esters and is a therapeutic target in conditions such as Alzheimer's disease. mdpi.com Various indole derivatives have been investigated for their BChE inhibitory potential. nih.govnih.gov Evaluating this compound for BChE inhibition would provide insights into its potential role in neurodegenerative disorders.

Table 2: Butyrylcholinesterase (BChE) Inhibition Data for this compound

| IC₅₀ (µM) | % Inhibition (at specific concentration) | Reference Compound |

| Data not available | Data not available | Data not available |

| No publicly available data. |

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are enzymes that play a role in the inflammatory cascade by catalyzing the formation of leukotrienes. mdpi.com Inhibition of LOX is another avenue for anti-inflammatory drug development. nih.gov Given the structural similarities to other anti-inflammatory agents, assessing the activity of this compound against various LOX isoforms would be a logical step in its preclinical profiling. nih.gov

Table 3: Lipoxygenase (LOX) Inhibition Data for this compound

| Enzyme Isoform | IC₅₀ (µM) | % Inhibition (at specific concentration) | Reference Compound |

| 5-LOX | Data not available | Data not available | Data not available |

| Other LOX | Data not available | Data not available | Data not available |

| No publicly available data. |

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibitors are used to manage type 2 diabetes by delaying glucose absorption. nih.govresearchgate.net A number of indole derivatives have shown promise as alpha-glucosidase inhibitors. nih.govmdpi.com Investigating the inhibitory effect of this compound on this enzyme would determine its potential as an anti-diabetic agent.

Table 4: Alpha-Glucosidase Inhibition Data for this compound

| IC₅₀ (µM) | % Inhibition (at specific concentration) | Reference Compound |

| Data not available | Data not available | Data not available |

| No publicly available data. |

Other Biological Activities (non-human, non-clinical)

Beyond enzymatic inhibition, the preclinical assessment of a compound's activity in animal models provides crucial information about its potential systemic effects.

Antidepressant Activity (in animal models)

The antidepressant potential of new compounds is often initially screened using models such as the forced swim test (FST) and the tail suspension test (TST) in rodents. nih.govrsc.orgnih.govgoogle.com These tests measure behavioral despair, and a reduction in immobility time is indicative of antidepressant-like effects. Indole-containing compounds have been explored for their antidepressant properties.

Table 5: Antidepressant Activity Data for this compound in Animal Models

| Animal Model | Test Parameter | Result | Reference Compound |

| Forced Swim Test (FST) | Immobility Time | Data not available | Data not available |

| Tail Suspension Test (TST) | Immobility Time | Data not available | Data not available |

| No publicly available data. |

Anticonvulsant Activity (in animal models)

The anticonvulsant properties of a substance are typically evaluated in animal models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test. nih.govnih.govnih.gov These models assess a compound's ability to prevent seizure spread and to raise the seizure threshold, respectively. The indole nucleus is present in some compounds with anticonvulsant activity.

Table 6: Anticonvulsant Activity Data for this compound in Animal Models

| Animal Model | Test Parameter | Result | Reference Compound |

| Maximal Electroshock (MES) Test | ED₅₀ / Protection % | Data not available | Data not available |

| Subcutaneous Pentylenetetrazol (scPTZ) Test | ED₅₀ / Protection % | Data not available | Data not available |

| No publicly available data. |

Antioxidant Activity

While direct experimental studies on the antioxidant activity of this compound are not extensively documented in publicly available literature, the broader class of indole-3-acetamide and C-3 substituted indole derivatives has been the subject of significant research. These studies provide a foundational understanding of the potential antioxidant capacity of this compound.

The indole nucleus is recognized as a versatile scaffold in drug discovery, and its derivatives have been investigated for a range of biological activities, including antioxidant effects. The antioxidant properties of indole derivatives are often attributed to the electron-rich nature of the indole ring system, which can effectively scavenge free radicals.

Research on various C-3 substituted indole derivatives has demonstrated that the nature of the substituent at this position plays a crucial role in determining the antioxidant activity. nih.gov For instance, a study on a series of indole-3-acetamide derivatives revealed that compounds with halogen substitutions exhibited notable antioxidant potential. semanticscholar.org Another study highlighted that the presence of an unsubstituted indole nitrogen atom is important for the observed antioxidant activity. nih.gov

The mechanism of antioxidant action for many indole derivatives is believed to involve hydrogen or electron transfer to quench free radicals. nih.gov The ability of the indolyl radical to be stabilized is a key factor in this process. nih.gov

Although specific data for this compound is not available, the presence of the indole-3-acetamide moiety suggests that it could theoretically possess antioxidant properties. Further in vitro and in vivo studies are necessary to empirically determine its antioxidant efficacy and to understand the specific contribution of the sulfanylacetamide side chain to this activity.

Pesticidal Properties (conceptual)

There is currently no direct experimental evidence to support the pesticidal properties of this compound. However, a conceptual framework for its potential in this area can be constructed based on the known biological activities of structurally related compounds, particularly those containing sulfur and an indole core.

Sulfur-containing compounds play a significant role in the defense mechanisms of plants against pathogens. nih.gov For example, some plants produce sulfur-containing indole-type phytoalexins, which are antimicrobial compounds, in response to infection. nih.gov This natural precedent suggests that synthetic sulfur-containing indole derivatives could mimic these defensive properties.

Furthermore, elemental sulfur and its formulations have a long history of use as fungicides and insecticides in agriculture. researchgate.net The presence of a sulfur atom in the structure of this compound is therefore noteworthy from a pesticidal perspective.

A study on a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides, which are structurally very similar to this compound, identified them as potent dual inhibitors of respiratory syncytial virus (RSV) and influenza A virus (IAV). nih.gov While antiviral activity is distinct from pesticidal activity, this finding demonstrates that the 2-((1H-indol-3-yl)thio)acetamide scaffold can exhibit significant biological effects. This suggests that the core structure of this compound may have the potential for broader biological applications, including as a pesticide.

The conceptual basis for the pesticidal properties of this compound is therefore based on the convergence of two key structural features: the indole nucleus, a common motif in bioactive molecules, and the sulfur linkage, a component of known pesticides and natural defense compounds. However, it must be emphasized that this remains a conceptual proposition. Rigorous experimental screening is required to validate whether this compound possesses any meaningful insecticidal, fungicidal, or other pesticidal activities.

Analytical Characterization and Method Development

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the chemical structure of "2-(1H-indol-3-ylsulfanyl)acetamide" by providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of "this compound" by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of "this compound" exhibits characteristic signals corresponding to the different types of protons present in the molecule. The aromatic protons of the indole (B1671886) ring typically appear as multiplets in the downfield region, while the protons of the acetamide (B32628) group and the methylene (B1212753) bridge are observed at higher field strengths. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in "this compound" gives a distinct signal. The chemical shifts of the carbon atoms in the indole ring, the carbonyl group, and the methylene group provide further confirmation of the compound's structure.

Detailed ¹H and ¹³C NMR data for related indole compounds have been reported, which can serve as a reference for interpreting the spectra of "this compound". For instance, studies on various indole alkaloids have extensively documented their NMR data. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for 2-(1H-indol-3-yl)acetamide

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Indole NH | ~8.1 | - |

| Indole Aromatic CH | 7.0 - 7.8 | 110 - 137 |

| Methylene CH₂ | ~3.6 | ~35 |

| Acetamide NH₂ | ~5.4, ~6.2 | - |

| Carbonyl C=O | - | ~175 |

| Note: These are predicted values and may vary based on solvent and experimental conditions. |

Infrared (IR) spectroscopy is used to identify the functional groups present in "this compound". The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the bonds within the molecule.

Key characteristic absorption bands for "this compound" would include:

N-H stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the N-H bond of the indole ring and the amide group.

C=O stretching: A strong absorption band around 1650 cm⁻¹ characteristic of the carbonyl group in the acetamide moiety.

C-N stretching: An absorption band in the region of 1400-1000 cm⁻¹.

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

C-S stretching: A weaker absorption in the fingerprint region.

The NIST Chemistry WebBook provides a reference IR spectrum for the related compound 1H-Indole-3-acetamide, which can be used for comparison. nist.gov

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of "this compound".

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with fragment ions that provide structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and can provide both molecular weight and structural information.

For related indole compounds, mass spectrometry has been used to identify and characterize various derivatives. nih.gov

Chromatographic Purity and Separation Methods

Chromatographic techniques are essential for assessing the purity of "this compound" and for its separation from reaction mixtures or natural sources.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of reactions, identify compounds, and determine their purity. For "this compound," a suitable solvent system (mobile phase) would be used to separate the compound on a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The position of the spot, represented by the retardation factor (Rf) value, is characteristic of the compound in that specific solvent system. Visualization can be achieved using UV light or specific staining reagents. TLC is widely used in the analysis of various organic compounds, including those in binding media and botanicals. getty.edunih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov While direct GC/MS analysis of "this compound" might be challenging due to its potential thermal instability and low volatility, derivatization can be employed to convert it into a more volatile and thermally stable compound suitable for GC analysis. The gas chromatogram would provide the retention time of the derivatized compound, and the mass spectrometer would provide its mass spectrum, confirming its identity. This method has been successfully applied to the analysis of related indole compounds like indoleacetic acid. nih.gov

High-Performance Liquid Chromatography (HPLC)

Comprehensive HPLC methods for the separation and quantification of this compound have not been described in the accessible scientific literature. Generally, HPLC methods are developed to suit the specific physicochemical properties of an analyte. For related acetamide compounds, reverse-phase HPLC methods are common. sielc.com These methods often utilize a non-polar stationary phase (like a C18 column) and a polar mobile phase, which may consist of a mixture of acetonitrile (B52724) and water, sometimes with additives like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com The selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength would need to be empirically determined and optimized for this compound.

Quantitative Analytical Method Development

The development of quantitative analytical methods is a critical step in the chemical analysis of a compound, ensuring that measurements are reliable and reproducible. This process involves establishing procedures to measure the concentration of a substance with a high degree of accuracy and precision.

UV-Visible Spectroscopy Method Development

Specific UV-Visible (UV-Vis) spectroscopy methods for the quantitative analysis of this compound have not been documented. The development of such a method would first involve determining the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent. This is achieved by scanning a solution of the compound across a range of UV-Vis wavelengths. The λmax is the wavelength at which the compound absorbs the most light and is therefore the most sensitive wavelength for quantitative measurements. Once the λmax is identified, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. This curve would then be used to determine the concentration of unknown samples.

Validation of Analytical Methods

The validation of any newly developed analytical method is essential to ensure its suitability for its intended purpose. This process involves a series of experiments to demonstrate that the method is reliable, accurate, and precise. While no specific validation data exists for this compound, the general parameters that would need to be assessed are outlined below. Sensitive and specific HPLC methods have been developed and validated for other acetamide enantiomers, highlighting the typical validation process. nih.govresearchgate.net

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically evaluated by analyzing a series of standards and performing a linear regression analysis.

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted value. It is often determined by analyzing a sample with a known concentration (a control sample) and comparing the measured result to the known value.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation of a series of measurements. Precision can be evaluated at different levels, including repeatability (within the same laboratory, over a short period) and intermediate precision (within the same laboratory, but on different days, with different analysts, or on different equipment).

Sensitivity: The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is often characterized by the limit of detection (LOD), which is the lowest concentration of an analyte that can be reliably detected, and the limit of quantitation (LOQ), which is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in mobile phase composition, pH, column temperature, and flow rate.

Ruggedness: Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, and different days.

Advanced Biophysical Characterization of Target Interactions

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a sensitive, label-free technique used to measure the real-time kinetics of molecular interactions. In the context of 2-(1H-indol-3-ylsulfanyl)acetamide, SPR would be employed to quantify its binding affinity towards a specific protein target. The experiment involves immobilizing the target protein on a sensor chip and flowing a solution of this compound over the surface.

Detailed Research Findings:

Currently, there are no publicly available SPR studies that have been conducted on this compound. Therefore, no data on its binding kinetics, including association rate (ka), dissociation rate (kd), or the equilibrium dissociation constant (KD), can be presented.

| Parameter | Symbol | Value |

| Association Rate | k_a | Data not available |

| Dissociation Rate | k_d | Data not available |

| Dissociation Constant | K_D | Data not available |

Isothermal Titration Calorimetry (ITC) for Thermodynamics and Stoichiometry

Isothermal Titration Calorimetry is a powerful technique that directly measures the heat changes associated with a binding event. This allows for the determination of the thermodynamic profile of the interaction between this compound and its target. By titrating the compound into a solution containing the target molecule, ITC can provide crucial information on the binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).

Detailed Research Findings:

As with SPR, no ITC studies for this compound have been reported in scientific literature. Consequently, the thermodynamic parameters that govern its interaction with any potential biological target are unknown.

| Thermodynamic Parameter | Symbol | Value |

| Stoichiometry of Binding | n | Data not available |

| Enthalpy Change | ΔH | Data not available |

| Entropy Change | ΔS | Data not available |

| Gibbs Free Energy Change | ΔG | Data not available |

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Ligand-Target Complex Structures

To visualize the interaction at an atomic level, X-ray Crystallography and Cryo-Electron Microscopy are the gold-standard techniques. These methods can reveal the three-dimensional structure of the this compound-target complex, providing insights into the precise binding mode, key interacting amino acid residues, and any conformational changes that occur upon binding.

Detailed Research Findings:

There are no published crystal or cryo-EM structures of this compound in complex with a biological target. The absence of this structural data means that the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, or other non-covalent forces, remain uncharacterized.

| Technique | Target | PDB ID | Resolution (Å) |

| X-ray Crystallography | Not available | Not available | Data not available |

| Cryo-Electron Microscopy | Not available | Not available | Data not available |

Future Directions and Research Opportunities

Exploration of Novel Biological Activities

The indole (B1671886) scaffold is present in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov While the specific activity profile of 2-(1H-indol-3-ylsulfanyl)acetamide is not extensively documented, its structural components suggest several promising avenues for investigation. Future research should focus on screening this compound against a diverse set of biological targets to uncover novel therapeutic applications.

Initial efforts could target areas where related indole derivatives have shown significant promise. For instance, many indole-based compounds are investigated as anticancer agents due to their ability to interact with key targets like tubulin and protein kinases. mdpi.comnih.gov Indole-3-acetamides have been identified as potential antihyperglycemic and antioxidant agents, while other indole derivatives show activity against neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov Furthermore, the sulfur linkage and acetamide (B32628) group may confer unique properties, suggesting that screening for antimicrobial, antiviral, or anti-platelet activities could yield significant findings. mdpi.comnih.gov

A proposed strategy for this exploratory phase is outlined in the table below:

| Potential Biological Activity | Rationale / Target Class | Example Research Area |

| Anticancer | The indole nucleus is a key pharmacophore in oncology, targeting tubulin, kinases (e.g., EGFR, VEGFR), and transcription factors. mdpi.comnih.govmdpi.com | Screening against a panel of cancer cell lines, particularly those where indole derivatives have shown efficacy, such as glioblastoma, lung, and breast cancer. nih.govnih.gov |

| Antimicrobial / Antifungal | Indole and thiourea-containing compounds have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains. mdpi.comnih.gov | Testing against clinically relevant pathogens, including drug-resistant strains like MRSA and pathogenic fungi. nih.gov |

| Anti-inflammatory | The indole ring is a core component of non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents. mdpi.com | Investigation of inhibitory effects on key inflammatory mediators like COX enzymes or cytokine production in cellular models of inflammation. |

| Antihyperglycemic | Structurally related indole-3-acetamide (B105759) derivatives have shown potent α-amylase inhibitory activity in vitro. nih.gov | Evaluation of the compound's ability to inhibit carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase. |

| Neuroprotective | Multi-target-directed ligands based on the indole scaffold have been designed to combat Alzheimer's disease by inhibiting cholinesterases and Aβ amyloid aggregation. nih.gov | Assessing the compound's potential to inhibit key enzymes in neurodegeneration or protect neuronal cells from oxidative stress. |

| Antithrombotic | Novel indole derivatives have been developed that exhibit significant anti-platelet aggregation effects, comparable to aspirin. nih.gov | Investigating the compound's influence on platelet activation and aggregation pathways. |

Design of Advanced Analogs with Improved Specificity

Following the identification of lead biological activities, the next critical step is the rational design of advanced analogs of this compound. The goal of this synthetic effort is to improve target specificity, enhance potency, and optimize pharmacokinetic properties. The indole scaffold is highly amenable to chemical modification at several positions, allowing for a systematic exploration of the structure-activity relationship (SAR). nih.gov

Key modification strategies would include:

Substitution on the Indole Ring: Introducing electron-donating or electron-withdrawing groups at positions N1, C4, C5, C6, or C7 of the indole nucleus can significantly influence binding affinity and metabolic stability. mdpi.com For example, N-substitution can alter the electronic properties of the ring and provide a vector for introducing additional functionalities. nih.gov

Modification of the Acetamide Moiety: The terminal amide group can be functionalized with various substituted aryl or alkyl groups. Studies on related indole-3-acetamides have shown that the nature of these substituents dramatically impacts biological activity. nih.gov

Alteration of the Sulfur Linker: The thioether bridge could be oxidized to a sulfoxide (B87167) or sulfone to alter polarity and hydrogen bonding capacity. Alternatively, the length of the alkyl chain connecting the sulfur to the amide could be varied.

The table below outlines a conceptual framework for analog design:

| Analog Series | Proposed Modification | Potential Therapeutic Goal |

| Series A: N1-Substituted Analogs | Alkylation, arylation, or acylation at the N1 position of the indole ring. nih.gov | Enhance lipophilicity, improve cell permeability, introduce new binding interactions. |

| Series B: C5-Substituted Analogs | Introduction of halogen, methoxy (B1213986), or nitro groups at the C5 position. | Modulate electronic properties of the indole ring to enhance target binding affinity. |

| Series C: Amide-Modified Analogs | Replacement of the terminal NH₂ with substituted anilines or cyclic amines. researchgate.net | Explore new binding pockets, improve solubility, and alter metabolic profile. |

| Series D: Linker-Modified Analogs | Oxidation of the thioether to sulfoxide/sulfone. | Increase polarity and potential for hydrogen bonding, potentially improving specificity. |

Integration of Multi-Omics Data in Mechanism Elucidation

To move beyond simply identifying a biological effect, it is crucial to understand the compound's mechanism of action at a systems level. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a powerful, unbiased method for elucidating molecular mechanisms and identifying both on-target and off-target effects. nih.govyoutube.com

A future research strategy for this compound would involve treating a relevant cell model (e.g., a cancer cell line for an anticancer hit) with the compound and performing a time-course multi-omics analysis.

Transcriptomics (RNA-seq): Would reveal changes in gene expression, identifying entire pathways that are up- or down-regulated in response to the compound. This can provide clues about the cellular processes being perturbed. frontiersin.org

Proteomics (Mass Spectrometry): Would quantify changes in protein levels, confirming that transcriptional changes translate to the functional protein level and identifying post-translational modifications.

Metabolomics: Would analyze shifts in the cellular metabolome, providing a direct readout of the compound's impact on biochemical pathways, such as energy metabolism or lipid synthesis. nih.gov

Integrating these datasets can build a comprehensive model of the drug's action. nih.gov For example, an integrated analysis of the indole-containing drug indomethacin (B1671933) revealed its toxicity mechanism involved an imbalance of oxidants and antioxidants originating from mitochondrial dysfunction. nih.gov A similar approach for this compound could pinpoint its molecular target and reveal biomarkers for its efficacy.

Development of Targeted Delivery Strategies (conceptual, non-clinical)

Many promising therapeutic compounds are limited by poor bioavailability, off-target toxicity, or an inability to reach the desired site of action. nih.gov The development of targeted delivery strategies, even at a conceptual, non-clinical stage, is a critical future direction. These strategies aim to concentrate the therapeutic agent at the disease site, enhancing efficacy while minimizing systemic exposure. mdpi.com

For this compound, several conceptual delivery systems could be explored:

| Delivery Strategy | Description | Potential Application |

| Liposomal Encapsulation | The compound is encapsulated within lipid-based vesicles (liposomes). The surface can be modified with polyethylene (B3416737) glycol (PEG) to increase circulation time. | General strategy to improve solubility and reduce premature metabolism of the compound. |

| Polymeric Nanoparticles | Encapsulation within biodegradable polymers (e.g., PLGA). The nanoparticle surface can be functionalized with targeting ligands. mdpi.com | Targeted delivery to specific tissues. For example, nanoparticles could be decorated with antibodies that recognize antigens on tumor cells. mdpi.com |

| Organ-Specific Targeting | Leveraging specific biopharmaceutical technologies to deliver the compound to a particular organ. nih.gov | For an anti-inflammatory effect in the gut or lungs, the compound could be formulated into enteric-coated microparticles or as a dry powder for inhalation, similar to strategies used for other indole derivatives. nih.gov |

| Inducible Expression Systems | A more advanced gene therapy concept where an external trigger, such as the administration of a benign indole molecule, could induce the expression of a therapeutic protein. atsjournals.org | While not direct delivery of the compound itself, it represents an advanced therapeutic concept inspired by indole biology. |

Collaborative Research Avenues in Chemical Biology

Advancing the study of this compound from a chemical curiosity to a potential therapeutic lead requires a highly collaborative, interdisciplinary approach. cancer.gov Future progress will be accelerated by forming research partnerships that bridge the gap between chemistry and biology.

Key collaborative avenues include:

Synthetic Chemists and Computational Biologists: Synthetic chemists can create a library of analogs, while computational biologists can perform molecular docking studies to predict how these analogs will bind to potential protein targets, thus prioritizing the most promising compounds for synthesis and testing. nih.gov

Chemical Biologists and Cell Biologists: Chemical biologists can develop molecular probes based on the compound's structure to help identify its cellular target(s). Cell biologists can then use these probes in advanced imaging and proteomic experiments to validate the target and explore the downstream cellular consequences.

Structural Biologists and Medicinal Chemists: Once a primary biological target is identified and validated, collaborations with structural biologists will be essential. Determining the co-crystal structure of the compound bound to its target protein provides the ultimate insight into the binding mode, paving the way for highly rational, structure-based drug design to create next-generation analogs with superior properties. cancer.gov

Such collaborative efforts are critical for translating the potential of indole derivatives into tangible therapeutic benefits. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing 2-(1H-indol-3-ylsulfanyl)acetamide, and what reaction conditions are typically employed?

The synthesis often involves acylation of indole derivatives. A standard method includes reacting indole-3-thiol with chloroacetamide in the presence of a base (e.g., potassium carbonate) under reflux in a polar aprotic solvent like DMF. Reaction optimization may require controlled temperature (80–100°C) and 8–12 hours of reflux to achieve yields of 60–75% . Alternative routes employ coupling agents (e.g., EDCI/HOBt) for direct amidation when using pre-functionalized indole precursors .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

- FT-IR : Confirm the presence of amide C=O (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- NMR : ¹H NMR shows indole C3 proton as a singlet (~δ 7.1–7.3 ppm) and acetamide NH₂ protons as broad singlets (~δ 6.8–7.0 ppm). ¹³C NMR identifies the carbonyl carbon at ~170 ppm .

- Mass Spectrometry : ESI-MS or EIMS provides molecular ion peaks (e.g., m/z 235 for C₁₀H₉N₂OS) .

Q. What biological activities have been reported for structurally similar indole-3-acetamide derivatives?

Analogous compounds exhibit antimicrobial, anticancer, and antioxidant properties. For example, N-substituted derivatives demonstrate DPPH radical scavenging activity (IC₅₀ values: 12–45 μM) via FRAP assays . In vitro cytotoxicity studies against cancer cell lines (e.g., MCF-7) often use MTT assays .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound when scaling up the reaction?

Critical parameters include:

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

- Continuous flow reactors : Improve heat distribution and reduce side reactions during scale-up .

- Purification : Employ silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) to isolate high-purity product .

Q. What strategies resolve contradictions in spectroscopic data between experimental and computational predictions?

Discrepancies in NMR chemical shifts can arise from solvent effects or conformational flexibility. Mitigation strategies include:

Q. How can computational methods like DFT predict the reactivity of this compound?

DFT studies (e.g., B3LYP/6-311++G**) calculate:

Q. How does the sulfanyl group modulate biological activity compared to other substituents?

SAR studies show the sulfanyl group enhances electron-withdrawing effects, increasing binding affinity to enzymes like ectonucleotidases. Replacements (e.g., methoxy or methyl groups) reduce antioxidant efficacy by 30–50%, as shown in DPPH assays .

Q. What analytical techniques are essential for characterizing unexpected byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.